Ganglionic vs Adrenergic Selectivity in Gastric Secretion
In a controlled in vivo study using pylorus-ligated rats, dibutadiamin was classified and employed as a ganglionic/cholinergic site-acting agent, grouped alongside atropine, to serve as a comparator for drugs acting on adrenergic mechanisms [1]. This functional categorization differentiates dibutadiamin from adrenergic agents such as norepinephrine and isoproterenol, which demonstrated antisecretory effects in the same model system [1].
| Evidence Dimension | Pharmacological classification and site of action |
|---|---|
| Target Compound Data | Ganglionic/cholinergic site activity |
| Comparator Or Baseline | Adrenergic site activity (e.g., norepinephrine, isoproterenol) |
| Quantified Difference | Distinct mechanistic classification; quantitative antisecretory potency data not reported in the abstract |
| Conditions | Pylorus-ligated rat model; in vivo gastric secretion assessment |
Why This Matters
This classification establishes dibutadiamin dihydrochloride as a ganglionic/cholinergic reference tool, distinct from adrenergic agents, which is essential for researchers designing experiments to dissect autonomic pathways in gastric physiology.
- [1] Bass P, Patterson MA. Gastric secretory responses to drugs affecting adrenergic mechanisms in rats. Journal of Pharmacology and Experimental Therapeutics. 1967;156(1):142-149. View Source
